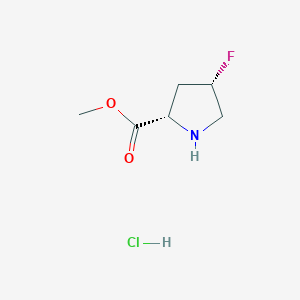

(2S,4S)-Methyl 4-fluoropyrrolidine-2-carboxylate hydrochloride

CAS No.: 58281-79-1

Cat. No.: VC2843255

Molecular Formula: C6H11ClFNO2

Molecular Weight: 183.61 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 58281-79-1 |

|---|---|

| Molecular Formula | C6H11ClFNO2 |

| Molecular Weight | 183.61 g/mol |

| IUPAC Name | methyl (2S,4S)-4-fluoropyrrolidine-2-carboxylate;hydrochloride |

| Standard InChI | InChI=1S/C6H10FNO2.ClH/c1-10-6(9)5-2-4(7)3-8-5;/h4-5,8H,2-3H2,1H3;1H/t4-,5-;/m0./s1 |

| Standard InChI Key | SJLXDUCYXKAYFC-FHAQVOQBSA-N |

| Isomeric SMILES | COC(=O)[C@@H]1C[C@@H](CN1)F.Cl |

| SMILES | COC(=O)C1CC(CN1)F.Cl |

| Canonical SMILES | COC(=O)C1CC(CN1)F.Cl |

Introduction

Chemical Identity and Structural Characteristics

(2S,4S)-Methyl 4-fluoropyrrolidine-2-carboxylate hydrochloride is a chiral compound characterized by its pyrrolidine ring structure with specific stereochemistry at positions 2 and 4. The compound contains a fluorine atom and a methyl ester group in a cis configuration, making it particularly valuable for various applications in organic synthesis and medicinal chemistry.

Basic Chemical Information

The essential chemical information for (2S,4S)-Methyl 4-fluoropyrrolidine-2-carboxylate hydrochloride is summarized in the following table:

| Parameter | Value |

|---|---|

| IUPAC Name | methyl (2S,4S)-4-fluoropyrrolidine-2-carboxylate;hydrochloride |

| Common Name | cis-4-Fluoro-L-Proline methyl ester hydrochloride |

| CAS Number | 58281-79-1 |

| Molecular Formula | C6H11ClFNO2 |

| Molecular Weight | 183.61 g/mol |

The compound is also known by several synonyms, with the most common being cis-4-Fluoro-L-Proline methyl ester hydrochloride, highlighting its relationship to the amino acid proline.

Structural Features

The structure of (2S,4S)-Methyl 4-fluoropyrrolidine-2-carboxylate hydrochloride is characterized by:

-

A five-membered pyrrolidine ring with a secondary amine functional group

-

A fluorine atom at the 4-position with S stereochemistry

-

A methyl carboxylate group at the 2-position, also with S stereochemistry

-

The hydrochloride salt form, which enhances stability and solubility in polar solvents

The cis configuration of the fluorine and carboxylate groups is a defining characteristic of this compound, distinguishing it from its trans isomers. This specific stereochemical arrangement influences its reactivity, binding properties, and potential biological activities.

Comparison with Related Compounds

Understanding the properties and applications of (2S,4S)-Methyl 4-fluoropyrrolidine-2-carboxylate hydrochloride can be enhanced by comparing it with structurally related compounds. Such comparisons highlight the importance of stereochemistry and substitution patterns in determining chemical and biological properties.

Stereoisomers and Structural Analogs

The following table compares (2S,4S)-Methyl 4-fluoropyrrolidine-2-carboxylate hydrochloride with related compounds:

| Compound | CAS Number | Molecular Formula | Molecular Weight | Key Structural Differences |

|---|---|---|---|---|

| (2S,4S)-Methyl 4-fluoropyrrolidine-2-carboxylate hydrochloride | 58281-79-1 | C6H11ClFNO2 | 183.61 g/mol | S configuration at positions 2 and 4 (cis) |

| (2R,4R)-Methyl 4-fluoropyrrolidine-2-carboxylate hydrochloride | 1445948-46-8 | C6H11ClFNO2 | 183.61 g/mol | R configuration at positions 2 and 4 (cis) |

| (S)-(+)-3-Fluoropyrrolidine hydrochloride | 136725-53-6 | C4H9ClFN | 125.57 g/mol | Fluorine at position 3, no carboxylate group |

| (2S,4S)-Methyl 4-methoxypyrrolidine-2-carboxylate hydrochloride | 2411180-81-7 | C6H12ClNO3 | 179.62 g/mol | Methoxy group instead of fluorine at position 4 |

The (2R,4R) stereoisomer represents the enantiomer of the target compound, possessing identical physical properties but potentially different biological activities due to the mirror-image relationship . The 3-fluoropyrrolidine derivative differs in the position of the fluorine atom and lacks the methyl carboxylate group, resulting in different chemical reactivity and applications . The methoxy analog represents a structural variant where the electronegative fluorine is replaced by a methoxy group, altering electronic properties and hydrogen-bonding capabilities.

Applications and Uses

(2S,4S)-Methyl 4-fluoropyrrolidine-2-carboxylate hydrochloride serves multiple roles in synthetic chemistry and pharmaceutical research, with applications spanning from basic organic synthesis to drug development.

Role in Organic Synthesis

The primary application of (2S,4S)-Methyl 4-fluoropyrrolidine-2-carboxylate hydrochloride is as a synthetic intermediate in organic chemistry. Its unique structure, featuring a fluorine atom in a specific stereochemical arrangement, makes it valuable for constructing more complex molecules with defined stereochemistry. The pyrrolidine scaffold represents an important structural motif found in numerous natural products and pharmaceutically active compounds.

Key synthetic applications include:

-

Building block for the synthesis of fluorinated proline derivatives

-

Intermediate in the preparation of peptidomimetics

-

Precursor for the synthesis of enzyme inhibitors

-

Component in the construction of chiral catalysts

Medicinal Chemistry Applications

In medicinal chemistry, (2S,4S)-Methyl 4-fluoropyrrolidine-2-carboxylate hydrochloride and similar fluorinated compounds are used to develop compounds with enhanced biological activity. The fluorine substitution can significantly influence the pharmacological properties of a molecule through several mechanisms:

-

Enhanced metabolic stability due to the strong C-F bond

-

Altered electronic properties affecting interactions with biological targets

-

Modified conformational preferences leading to improved binding to target proteins

-

Increased lipophilicity, potentially enhancing membrane permeability and bioavailability

Similar to other fluorinated pyrrolidine derivatives, this compound can be incorporated into pharmaceutically active molecules to modulate their properties and potentially enhance their efficacy. The specific stereochemistry at positions 2 and 4 can be critical for molecular recognition and binding to biological targets .

Biological Activity and Mechanisms

Influence of Fluorine Substitution

The fluorine substitution in (2S,4S)-Methyl 4-fluoropyrrolidine-2-carboxylate hydrochloride can significantly impact the biological properties of compounds synthesized using this intermediate. Fluorine incorporation is known to enhance the biological activity of compounds in several ways:

-

Increased metabolic stability due to the strong C-F bond

-

Altered electronic distribution affecting hydrogen bonding and electrostatic interactions

-

Modified acidity or basicity of neighboring functional groups

-

Changed conformational preferences of the pyrrolidine ring

These properties make fluorinated compounds increasingly important in drug discovery and development, where fluorine substitution is often used to optimize pharmacokinetic and pharmacodynamic properties.

Future Research Directions

Research involving (2S,4S)-Methyl 4-fluoropyrrolidine-2-carboxylate hydrochloride continues to evolve, with several promising avenues for future investigation and application.

Synthetic Methodology Development

Future research may focus on developing improved synthetic routes for (2S,4S)-Methyl 4-fluoropyrrolidine-2-carboxylate hydrochloride, with emphasis on:

-

More efficient and scalable synthetic methods

-

Greener approaches with reduced environmental impact

-

Novel stereoselective methods for fluorine introduction

-

Continuous flow chemistry applications for production

Advances in these areas would enhance the accessibility and utility of this compound for various applications in research and development.

Expanded Applications

The unique structural features of (2S,4S)-Methyl 4-fluoropyrrolidine-2-carboxylate hydrochloride suggest potential for expanded applications beyond current uses:

-

Development of novel fluorinated peptides and proteins with enhanced stability

-

Creation of new catalysts for asymmetric synthesis

-

Exploration of applications in materials science

-

Investigation of specific structure-activity relationships in biological systems

By analogy with related compounds like (S)-(+)-3-Fluoropyrrolidine hydrochloride, which has found applications in ferroelectrics and as ligands for metal complexes, (2S,4S)-Methyl 4-fluoropyrrolidine-2-carboxylate hydrochloride may find utility in diverse fields beyond medicinal chemistry .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume